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molecular formula C5H10O6 B1209629 2-hydroxyacetic acid;2-hydroxypropanoic acid CAS No. 34346-01-5

2-hydroxyacetic acid;2-hydroxypropanoic acid

Cat. No. B1209629
M. Wt: 166.13 g/mol
InChI Key: XBBVURRQGJPTHH-UHFFFAOYSA-N
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Patent
US04849228

Procedure details

To 160 g of 85% aqueous lactic acid solution and 38 g of glycolic acid was added 17.4 g of acid clay and the mixture was heated in a nitrogen atmosphere for 6 hours while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure were initially 105° C. and 350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water distilled. Thereafter, the inside pressure was reduced to 3 mmHg and heating was conducted for 36 hours while maintaining the inside temperature at 175° C. The reaction mixture was cooled to room temperature, 400 ml of methylene chloride was added, the resulting mixture was stirred for dissolution of the polymerization product, the acid clay was then filtered off, and the filtrate was concentrated to dryness to give a white lactic acid-glycolic acid copolymer.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
17.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
C(CO)(=O)O
Name
acid
Quantity
17.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for dissolution of the polymerization product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in a nitrogen atmosphere for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure
CUSTOM
Type
CUSTOM
Details
were initially 105° C.
CUSTOM
Type
CUSTOM
Details
350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water
DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
400 ml of methylene chloride was added
FILTRATION
Type
FILTRATION
Details
the acid clay was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C(O)C)(=O)O.C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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